
beta-Nicotinamide mononucleotide
Overview
Description
Nicotinamide mononucleotide (NMN), also known as β-Nicotinamide Mononucleotide, is a naturally occurring biologically active nucleotide. Its chemical formula is C₁₁H₁₅N₂O₈P . Structurally, NMN consists of three components: nicotinamide (a form of vitamin B₃), ribose (a sugar), and a phosphate group. NMN plays a crucial role in cellular metabolism and energy production .
Mechanism of Action
Target of Action
Nicotinamide Mononucleotide (NMN) is one of the main precursors of Nicotinamide Adenine Dinucleotide (NAD+) . NAD+ is an essential enzyme for various critical cell functions, including metabolism, DNA repair, cell growth, and survival .
Mode of Action
NMN interacts with its primary target, NAD+, by participating in its biosynthesis . In mammalian cells, NAD+ is synthesized predominantly through NMN to replenish the consumption by NADase participating in physiological processes including DNA repair, metabolism, and cell death .
Biochemical Pathways
NMN plays a crucial role in the NAD+ metabolism pathway . It is involved in a great deal of biochemical reactions and has been found to be a network node of diverse biological processes . The NAD+ production and consumption pathways, including NMN, are essential for a more precise understanding and therapy of age-related pathological processes such as diabetes, ischemia–reperfusion injury, heart failure, Alzheimer’s disease, and retinal degeneration .
Pharmacokinetics
It is known that nmn is probably transported across cell membranes by the slc12a8 transporter . The uptake of NAD+ precursors, including NMN, varies between tissues .
Result of Action
Boosting NMN levels can alleviate or even reverse age-related conditions by stimulating NAD+ metabolism . In rodents, NMN ameliorates the detrimental effects of NAD+ reduction with age, and it significantly improves several metabolic functions . NMN supplementation effectively increases the level of NAD+ .
Action Environment
It is known that nmn and other nad+ precursors are found in small amounts in natural foods, such as cow’s milk, vegetables, and meats . These precursors enter cells by different means, and a decline in NAD+ with age is observed across multiple tissues
Biochemical Analysis
Biochemical Properties
Nicotinamide mononucleotide is involved in several biochemical reactions, primarily through its role in the biosynthesis of nicotinamide adenine dinucleotide. It interacts with enzymes such as nicotinamide phosphoribosyltransferase, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide. Additionally, nicotinamide mononucleotide interacts with nicotinamide mononucleotide adenylyltransferase, which converts it to nicotinamide adenine dinucleotide . These interactions are crucial for maintaining cellular energy homeostasis and regulating various metabolic pathways.
Cellular Effects
Nicotinamide mononucleotide has significant effects on various cell types and cellular processes. It influences cell function by increasing the levels of nicotinamide adenine dinucleotide, which is essential for energy metabolism, DNA repair, and cell signaling pathways . Nicotinamide mononucleotide has been shown to enhance mitochondrial function, improve insulin sensitivity, and promote cell survival. It also affects gene expression by activating sirtuins, a family of proteins involved in regulating cellular stress responses and aging .
Molecular Mechanism
At the molecular level, nicotinamide mononucleotide exerts its effects by serving as a precursor for nicotinamide adenine dinucleotide. It binds to nicotinamide phosphoribosyltransferase and is converted to nicotinamide mononucleotide, which is then further converted to nicotinamide adenine dinucleotide by nicotinamide mononucleotide adenylyltransferase . This increase in nicotinamide adenine dinucleotide levels activates sirtuins and poly(ADP-ribose) polymerases, leading to enhanced DNA repair, improved mitochondrial function, and increased cellular stress resistance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nicotinamide mononucleotide have been observed to change over time. Studies have shown that nicotinamide mononucleotide is rapidly absorbed and converted to nicotinamide adenine dinucleotide within cells . Its stability can be affected by extracellular degradation by enzymes such as CD38 . Long-term studies have demonstrated that nicotinamide mononucleotide supplementation can lead to sustained increases in nicotinamide adenine dinucleotide levels, resulting in improved cellular function and reduced signs of aging .
Dosage Effects in Animal Models
The effects of nicotinamide mononucleotide vary with different dosages in animal models. Low to moderate doses have been shown to improve metabolic function, enhance physical performance, and increase lifespan without adverse effects . High doses of nicotinamide mononucleotide can lead to toxic effects, including liver damage and altered glucose metabolism . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Nicotinamide mononucleotide is involved in both the de novo and salvage pathways of nicotinamide adenine dinucleotide biosynthesis . In the de novo pathway, nicotinamide mononucleotide is synthesized from tryptophan, while in the salvage pathway, it is produced from nicotinamide through the action of nicotinamide phosphoribosyltransferase . Nicotinamide mononucleotide is then converted to nicotinamide adenine dinucleotide by nicotinamide mononucleotide adenylyltransferase . These pathways are essential for maintaining cellular nicotinamide adenine dinucleotide levels and supporting various metabolic processes.
Transport and Distribution
Nicotinamide mononucleotide is transported and distributed within cells and tissues through specific transporters and binding proteins . The Slc12a8 transporter has been identified as a key mediator of nicotinamide mononucleotide uptake in the small intestine . Once inside the cells, nicotinamide mononucleotide is distributed to various cellular compartments, including the cytoplasm and mitochondria, where it is converted to nicotinamide adenine dinucleotide . This distribution is crucial for ensuring the availability of nicotinamide adenine dinucleotide for cellular processes.
Subcellular Localization
The subcellular localization of nicotinamide mononucleotide is primarily within the cytoplasm and mitochondria . It is directed to these compartments through specific targeting signals and post-translational modifications . Within the mitochondria, nicotinamide mononucleotide plays a critical role in maintaining mitochondrial function and energy production . Its localization to these specific compartments ensures its availability for the biosynthesis of nicotinamide adenine dinucleotide and the regulation of cellular metabolism.
Preparation Methods
a. Synthetic Routes: NMN can be synthesized through various routes, including enzymatic and chemical methods. One common approach involves the condensation of nicotinamide with 5-phosphoribosyl-1-pyrophosphate (PRPP) under the catalysis of nicotinamide phosphoribosyltransferase (NAMPT). This reaction yields NMN and inorganic pyrophosphate (PPi).
b. Industrial Production: Industrial-scale production of NMN remains limited due to its relatively high cost. research continues to explore more efficient and cost-effective methods for large-scale synthesis.
Chemical Reactions Analysis
NMN participates in several essential reactions:
Oxidation and Reduction: NMN serves as a precursor for nicotinamide adenine dinucleotide (NADH/NAD⁺) biosynthesis. NADH is involved in redox reactions within mitochondria and plays a critical role in energy production.
Substitution Reactions: NMN can undergo phosphorylation or dephosphorylation reactions, affecting its biological activity.
Common Reagents and Conditions: Enzymes such as NAMPT and kinases are involved in NMN metabolism. Reaction conditions include pH, temperature, and cofactors.
Scientific Research Applications
Aging and Longevity: NMN has gained attention as a potential anti-aging agent. It enhances NAD⁺ levels, supporting mitochondrial function and cellular repair.
Neuroprotection: Studies suggest NMN may protect neurons and improve cognitive function.
Metabolic Disorders: NMN shows promise in managing metabolic conditions like diabetes and obesity.
Cancer Research: NMN’s role in DNA repair and cellular health makes it relevant in cancer studies.
Comparison with Similar Compounds
NMN stands out due to its direct role in NAD⁺ synthesis. Other related compounds include:
Nicotinamide Riboside (NR): Similar to NMN, NR also contributes to NAD⁺ synthesis.
Nicotinamide (NAM): A precursor to NMN, NAM lacks the ribose component.
Niacin (Vitamin B₃): Niacin indirectly influences NAD⁺ levels but does not directly convert to NMN.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/t7-,8-,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYLJWODMCOQEW-TURQNECASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50911152 | |
| Record name | Nicotinamide mononucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50911152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094-61-7 | |
| Record name | Nicotinamide mononucleotide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinamide mononucleotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001094617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinamide mononucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50911152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(aminocarbonyl)-1-(5-O-phosphonato-β-D-ribofuranosyl)pyridinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOTINAMIDE MONONUCLEOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KG6QX4W0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does nicotinamide mononucleotide exert its effects within cells?
A1: Nicotinamide mononucleotide is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in numerous metabolic reactions and cellular processes. [] NMN's primary mechanism of action involves boosting intracellular NAD+ levels, thereby influencing NAD+-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). [, , ] These enzymes play critical roles in regulating metabolism, DNA repair, gene expression, and stress responses. []
Q2: Can you elaborate on the connection between nicotinamide mononucleotide, NAD+, and sirtuins?
A2: Nicotinamide mononucleotide serves as a substrate for nicotinamide mononucleotide adenylyltransferases (NMNATs), enzymes that catalyze the final step in NAD+ biosynthesis. [, ] Increased NAD+ levels activate sirtuins, a family of NAD+-dependent deacetylases implicated in regulating aging and age-related diseases. [, , ]
Q3: What is the molecular formula and weight of nicotinamide mononucleotide?
A4: The molecular formula of NMN is C11H15N2O8P, and its molecular weight is 334.22 g/mol. []
Q4: Is there any spectroscopic data available for nicotinamide mononucleotide?
A5: While the provided abstracts do not delve into detailed spectroscopic analysis, NMN can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity. []
Q5: What are the potential applications of nicotinamide mononucleotide in biocatalysis?
A9: NMN's role in NAD+ biosynthesis makes it relevant in biocatalytic processes requiring NAD+ as a cofactor. Researchers are exploring its use in ATP regeneration systems, which are crucial for cost-effective enzymatic synthesis of valuable compounds. []
Q6: How do structural modifications of nicotinamide mononucleotide affect its activity?
A11: While specific SAR studies are not discussed in the abstracts, it's known that modifications to the nicotinamide ring or the ribose sugar moiety can significantly impact NMN's ability to bind to NMNATs and its subsequent conversion to NAD+. []
Q7: What are the challenges in formulating nicotinamide mononucleotide for therapeutic use?
A12: Formulating NMN presents challenges due to its sensitivity to degradation and its limited bioavailability. [, ] Researchers are exploring various strategies like encapsulation in liposomes or nanoparticles to enhance its stability, solubility, and delivery to target tissues. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


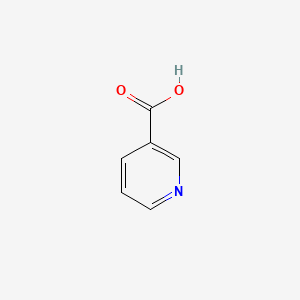

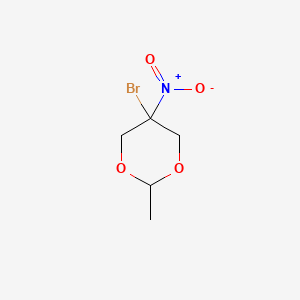
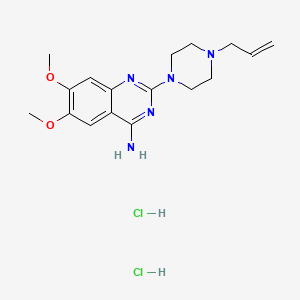

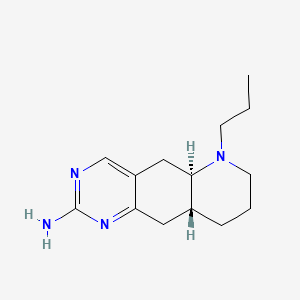
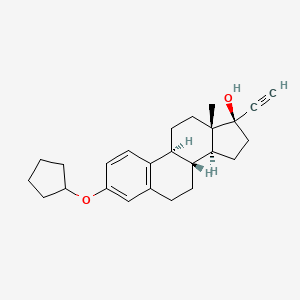
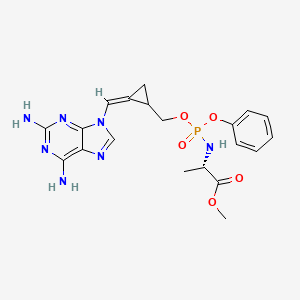
-2,3-dihydroxypropyl]oxy}phenyl)methanone](/img/structure/B1678687.png)
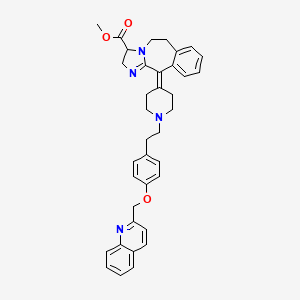
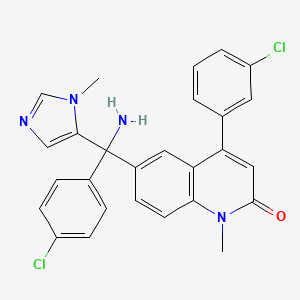
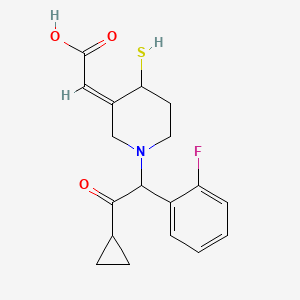
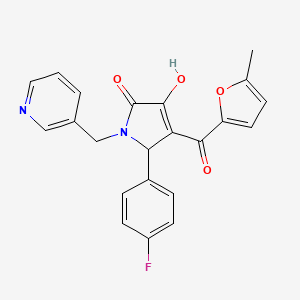
![6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B1678696.png)
